molecular formula C10H10O2 B6158680 (3-methyl-1-benzofuran-5-yl)methanol CAS No. 1783501-84-7

(3-methyl-1-benzofuran-5-yl)methanol

Cat. No. B6158680
CAS RN: 1783501-84-7
M. Wt: 162.2
InChI Key:
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Description

(3-methyl-1-benzofuran-5-yl)methanol, also known as 3-MBF, is a compound derived from the plant-based alkaloid benzofuran. It is a naturally occurring compound that has been used in various scientific applications, including drug development, medicinal chemistry, and biochemistry. 3-MBF has been found to possess a range of physiological and biochemical effects, making it an important target for research.

Scientific Research Applications

(3-methyl-1-benzofuran-5-yl)methanol has been used in a variety of scientific research applications, including drug development, medicinal chemistry, and biochemistry. In drug development, (3-methyl-1-benzofuran-5-yl)methanol has been tested for its potential as an anti-cancer agent, as well as for its potential to treat a range of other diseases. In medicinal chemistry, (3-methyl-1-benzofuran-5-yl)methanol has been used to study the structure and function of proteins, as well as to develop new drugs. In biochemistry, (3-methyl-1-benzofuran-5-yl)methanol has been used to study the structure and function of enzymes, and to study the regulation of metabolic pathways.

Mechanism of Action

The mechanism of action of (3-methyl-1-benzofuran-5-yl)methanol is not fully understood, but it is believed to act as an agonist of the cannabinoid receptor CB1. This suggests that (3-methyl-1-benzofuran-5-yl)methanol may be able to modulate the activity of the endocannabinoid system, which is responsible for regulating a wide range of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-methyl-1-benzofuran-5-yl)methanol are not fully understood, but it is believed to possess a range of effects. In animal studies, (3-methyl-1-benzofuran-5-yl)methanol has been found to possess anti-inflammatory, analgesic, and anxiolytic effects. It has also been found to possess anti-cancer properties, and to be able to modulate the activity of the endocannabinoid system.

Advantages and Limitations for Lab Experiments

The advantages of using (3-methyl-1-benzofuran-5-yl)methanol in lab experiments include its availability and low cost. It is also relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using (3-methyl-1-benzofuran-5-yl)methanol in lab experiments, including its low solubility in water, its instability in the presence of light or heat, and its low potency.

Future Directions

There are a number of potential future directions for research on (3-methyl-1-benzofuran-5-yl)methanol. These include further research into its anti-cancer properties, its potential to treat a range of other diseases, and its ability to modulate the activity of the endocannabinoid system. Additionally, further research could be conducted into its pharmacokinetics, its toxicity, and its potential therapeutic uses. Finally, research could be conducted into the synthesis and characterization of novel analogs of (3-methyl-1-benzofuran-5-yl)methanol, which could be used to further explore its potential applications.

Synthesis Methods

The synthesis of (3-methyl-1-benzofuran-5-yl)methanol involves the conversion of benzofuran into 3-methyl-1-benzofuran-5-yl)methanol. This is accomplished by the reaction of benzofuran with a base, such as sodium hydroxide, and a reducing agent, such as sodium borohydride. The resulting product is a mixture of (3-methyl-1-benzofuran-5-yl)methanol and its enol form, which can be separated by chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-methyl-1-benzofuran-5-yl)methanol involves the alkylation of 3-methyl-1-benzofuran with a suitable alkylating agent, followed by reduction of the resulting intermediate to yield the desired product.", "Starting Materials": [ "3-methyl-1-benzofuran", "Alkylating agent (e.g. methyl iodide, ethyl bromide)", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)", "Solvent (e.g. tetrahydrofuran, ethanol)" ], "Reaction": [ "Step 1: Dissolve 3-methyl-1-benzofuran in a suitable solvent.", "Step 2: Add the alkylating agent to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding a suitable quenching agent (e.g. water, dilute acid).", "Step 4: Extract the product from the reaction mixture using a suitable solvent (e.g. dichloromethane, ethyl acetate).", "Step 5: Dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to yield the intermediate product.", "Step 7: Dissolve the intermediate product in a suitable solvent.", "Step 8: Add the reducing agent to the reaction mixture and stir at room temperature for several hours.", "Step 9: Quench the reaction by adding a suitable quenching agent (e.g. water, dilute acid).", "Step 10: Extract the product from the reaction mixture using a suitable solvent (e.g. dichloromethane, ethyl acetate).", "Step 11: Dry the organic layer over anhydrous sodium sulfate.", "Step 12: Concentrate the organic layer under reduced pressure to yield the final product, (3-methyl-1-benzofuran-5-yl)methanol." ] }

CAS RN

1783501-84-7

Product Name

(3-methyl-1-benzofuran-5-yl)methanol

Molecular Formula

C10H10O2

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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